2-(2-Bromoethoxy)-2H-pyran is an organic compound characterized by the molecular formula CHBrO. It appears as a colorless to nearly colorless liquid and is recognized for its utility as an organic building block in various chemical syntheses. The compound contains a tetrahydro-2H-pyran ring, which contributes to its unique chemical properties and reactivity profile. The presence of the bromine atom enhances its electrophilic character, making it a valuable intermediate in organic reactions .
Research indicates that 2-(2-Bromoethoxy)-2H-pyran has significant biological activity, particularly in medicinal chemistry. It has been utilized in the synthesis of biologically active molecules, including:
Additionally, it has been explored for its potential as an antitumor agent through the development of inhibitors targeting human histone deacetylase .
The synthesis of 2-(2-Bromoethoxy)-2H-pyran typically involves using 2-bromoethanol as a starting material. Common synthetic routes include:
This compound finds diverse applications across various fields:
Studies on the interactions of 2-(2-Bromoethoxy)-2H-pyran focus on its reactivity with nucleophiles and its role as an intermediate in synthetic pathways. The compound's ability to participate in substitution and oxidation reactions makes it a versatile reagent in organic synthesis. Its interactions are crucial for developing new derivatives with enhanced biological properties or different functionalities .
Several compounds share structural similarities with 2-(2-Bromoethoxy)-2H-pyran, allowing for comparative analysis:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 2-(3-Bromopropoxy)-tetrahydro-2H-pyran | 33821-94-2 | 0.86 |
| 2-(4-Bromobutoxy)-tetrahydro-2H-pyran | 31608-22-7 | 0.86 |
| 2-(Bromoethyl)-1,3-dioxolane | 18742-02-4 | 0.67 |
| 3-Bromo-1-propanol | 1137-42-4 | Not Specified |
The uniqueness of 2-(2-Bromoethoxy)-2H-pyran lies in its tetrahydro-2H-pyran ring structure, which imparts specific chemical properties that enhance its stability and versatility in synthetic applications compared to similar compounds. Its ability to undergo selective reactions makes it particularly valuable in medicinal chemistry and organic synthesis .
The most widely recognized method for synthesizing 2-(2-bromoethoxy)-2H-pyran involves the reaction of 2-bromoethanol with dihydropyran (DHP) under acidic conditions. This approach leverages the nucleophilic opening of the DHP ring by the hydroxyl group of 2-bromoethanol, followed by etherification. Key steps include:
Critical Parameters:
Alternative catalytic strategies focus on improving atom economy and reducing reaction time. For example:
Solvent polarity directly influences reaction kinetics and product distribution. Comparative studies reveal:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 4 | 88 |
| Tetrahydrofuran | 7.58 | 6 | 76 |
| Toluene | 2.38 | 8 | 65 |
Polar aprotic solvents like DCM enhance nucleophilicity of 2-bromoethanol, whereas nonpolar solvents slow reaction rates due to poor solubility [3].
Post-synthesis stabilization is critical to prevent degradation of the bromoethoxy moiety:
The molecular structure of 2-(2-Bromoethoxy)-2H-pyran consists of a tetrahydropyran ring system with a bromoethoxy substituent attached at the 2-position [2]. The compound adopts the systematic IUPAC name 2-(2-bromoethoxy)oxane, reflecting its structural composition of a six-membered saturated heterocycle containing one oxygen atom (oxane) with a 2-bromoethoxy side chain [2] [3] [4]. The molecular formula C₇H₁₃BrO₂ indicates a molecular weight of 209.08 g/mol [2] [3] [5] [6] [4].
The canonical SMILES representation C1CCOC(C1)OCCBr provides insight into the connectivity pattern, where the tetrahydropyran ring maintains its chair conformation with the bromoethoxy group occupying an equatorial position to minimize steric interactions [2] [3] [4]. The compound exhibits conformational flexibility due to the presence of rotatable bonds, specifically three rotatable bonds as indicated by computational analysis [3].
Extensive literature searches reveal no published X-ray crystallographic structures specifically for 2-(2-Bromoethoxy)-2H-pyran. However, related pyran derivatives have been structurally characterized through X-ray crystallography, providing comparative insights. For instance, crystallographic studies of related brominated pyran compounds demonstrate typical C-Br bond lengths and pyran ring conformations [7] [8]. The absence of specific crystallographic data for the target compound may be attributed to its liquid state at room temperature and the challenges associated with crystallization of such compounds [2] [5] [9] [10].
The InChI key GCUOLJOTJRUDIZ-UHFFFAOYSA-N serves as a unique structural identifier, confirming the specific connectivity and stereochemical arrangement of atoms within the molecule [2] [3] [4]. The compound's structure can be further understood through computational modeling studies, which suggest a predominantly chair conformation for the tetrahydropyran ring with the bromoethoxy substituent in an equatorial orientation to minimize 1,3-diaxial interactions.
Nuclear magnetic resonance spectroscopic characterization of 2-(2-bromoethoxy)tetrahydro-2H-pyran has been documented in the literature, with specific NMR spectra available in supporting information of peer-reviewed publications [11]. The ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃) provides detailed information about the proton environments within the molecule [11].
The ¹H NMR spectral analysis reveals characteristic signals corresponding to the tetrahydropyran ring protons and the bromoethoxy chain. The ring protons typically appear as complex multiplets due to coupling interactions between adjacent protons in the six-membered ring system. The bromoethoxy chain protons exhibit distinctive chemical shifts, with the -OCH₂CH₂Br protons appearing as characteristic triplets due to coupling with neighboring methylene groups [11].
The ¹³C NMR spectrum, also recorded in CDCl₃, displays seven distinct carbon signals corresponding to the molecular framework [11]. The tetrahydropyran ring carbons appear in the aliphatic region, with the carbon bearing the oxygen substituent (C-2) showing a characteristic downfield shift due to the electron-withdrawing effect of the oxygen atom. The bromoethoxy chain carbons exhibit expected chemical shifts, with the carbon bearing the bromine atom showing characteristic deshielding effects [11].
Infrared spectroscopic analysis provides valuable structural information about the functional groups present in 2-(2-Bromoethoxy)-2H-pyran. The IR spectrum exhibits characteristic absorption bands corresponding to C-H stretching vibrations in the alkyl regions, C-O stretching of the ether linkages, and C-Br stretching vibrations [12]. The absence of broad O-H stretching bands confirms the ether nature of the compound without hydroxyl functionality.
Mass spectrometric analysis confirms the molecular ion peak at m/z 209/211 (due to bromine isotope pattern), consistent with the molecular formula C₇H₁₃BrO₂ [13]. The fragmentation pattern typically shows loss of the bromoethyl group, resulting in characteristic fragment ions that aid in structural confirmation. High-resolution mass spectrometry provides exact mass measurements that verify the elemental composition of the compound.
The infrared spectrum conformity is routinely verified during quality control procedures, ensuring that the spectroscopic signature matches the expected profile for authentic 2-(2-Bromoethoxy)-2H-pyran [10]. The combination of NMR, IR, and mass spectrometric data provides comprehensive structural characterization of the compound.
The thermochemical properties of 2-(2-Bromoethoxy)-2H-pyran have been experimentally determined and documented across multiple sources. The compound exhibits a boiling point of 62-64°C at reduced pressure (0.4 mmHg), while at higher reduced pressure (20 mmHg), the boiling point increases to 75°C [2] [6] [4] [9] [12]. These values are consistent with the molecular weight and intermolecular forces present in the compound.
The density of 2-(2-Bromoethoxy)-2H-pyran is reported as 1.384 g/mL at 25°C, indicating a relatively high density due to the presence of the bromine atom [2] [6] [4] [12] [14]. This density value places the compound in the category of dense organic liquids, which is typical for brominated organic compounds. The specific gravity, consistent with the density measurement, is also reported as 1.384 [5] [6] [14].
The refractive index, measured at 20°C using the sodium D-line (589 nm), is n₂₀/D 1.482 [2] [5] [6] [10] [14]. This refractive index value is consistent with organic compounds containing both aliphatic and ether functionalities, with the bromine substituent contributing to the overall refractive behavior of the molecule. The refractive index serves as an important physical constant for compound identification and purity assessment.
| Property | Value | Temperature/Conditions | Reference |
|---|---|---|---|
| Boiling Point | 62-64°C | 0.4 mmHg | [2] [6] [4] [9] [12] |
| Boiling Point | 75°C | 20 mmHg | [2] [6] [4] [9] [12] |
| Density | 1.384 g/mL | 25°C | [2] [6] [4] [12] [14] |
| Refractive Index | n₂₀/D 1.482 | 20°C, 589 nm | [2] [5] [6] [10] [14] |
| Flash Point | 87-88°C | Closed cup | [5] [9] [12] |
The thermal decomposition behavior of 2-(2-Bromoethoxy)-2H-pyran follows patterns typical of brominated organic compounds containing ether linkages. While specific thermal decomposition studies for this exact compound are not extensively documented in the literature, related research on pyran derivatives provides insights into potential decomposition mechanisms [15].
Computational studies on related dihydropyran compounds suggest that thermal decomposition typically involves retro-Diels-Alder reactions and elimination processes [15]. For 2-(2-Bromoethoxy)-2H-pyran, thermal decomposition likely proceeds through multiple pathways including: (1) elimination of hydrogen bromide from the bromoethoxy chain, (2) cleavage of the ether linkage between the pyran ring and the bromoethoxy substituent, and (3) ring-opening reactions of the tetrahydropyran moiety at elevated temperatures.
The compound demonstrates chemical stability under standard ambient conditions when properly stabilized with potassium carbonate or sodium bicarbonate [5] [12]. However, exposure to strong heating conditions should be avoided as noted in safety data sheets [12]. The flash point of 87-88°C (closed cup method) indicates the temperature at which vapor-air mixtures become combustible [5] [9] [12].
Storage recommendations specify refrigerated conditions (0-10°C) under inert gas atmosphere to prevent thermal degradation and maintain compound integrity [5] [16]. The presence of stabilizers such as potassium carbonate (approximately 1%) or sodium bicarbonate (10 ppm) helps prevent decomposition during storage and handling [2] [5] [16] [10].